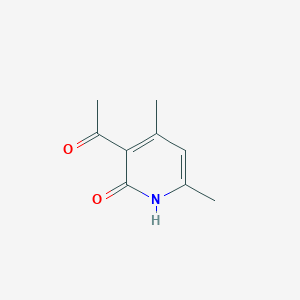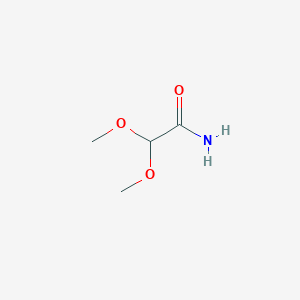
3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is an organic compound with the molecular formula C9H11NO2. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one can be achieved through the Hantzsch pyridine synthesis. This method involves a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . The reaction typically proceeds under mild conditions and can be optimized using various catalysts and solvents to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Hantzsch synthesis with continuous flow reactors to ensure consistent product quality and high throughput. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to yield different dihydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ferric chloride.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted pyridine compounds.
Aplicaciones Científicas De Investigación
3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with various molecular targets and pathways. In medicinal chemistry, it acts as a calcium channel blocker by inhibiting the influx of calcium ions into cells, which is crucial for its therapeutic effects . The compound’s structure allows it to bind to specific sites on calcium channels, thereby modulating their activity and leading to various physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate .
- 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile .
Uniqueness
3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is unique due to its specific acetyl and dimethyl substitutions, which confer distinct chemical and biological properties. These substitutions enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
3-acetyl-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-4-6(2)10-9(12)8(5)7(3)11/h4H,1-3H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZYYMHZCULYSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367861 |
Source


|
| Record name | 3-acetyl-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16151-14-7 |
Source


|
| Record name | 3-acetyl-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)






![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)
acetate](/img/structure/B1332300.png)





